molecular formula C16H14ClFO B14190271 4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one CAS No. 922501-78-8

4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one

Katalognummer: B14190271
CAS-Nummer: 922501-78-8
Molekulargewicht: 276.73 g/mol
InChI-Schlüssel: LTYPPXMMNFOVCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a butanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one typically involves the reaction of 4-chlorobenzaldehyde with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ketone product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Chlorophenyl)-3-phenylbutan-2-one: Similar structure but lacks the fluorine atom.

    4-(4-Fluorophenyl)-3-(2-chlorophenyl)butan-2-one: Similar structure but with reversed positions of chlorine and fluorine atoms.

    4-Phenyl-3-(2-fluorophenyl)butan-2-one: Lacks the chlorine atom.

Uniqueness

4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one is unique due to the presence of both chlorine and fluorine atoms on the aromatic rings. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

922501-78-8

Molekularformel

C16H14ClFO

Molekulargewicht

276.73 g/mol

IUPAC-Name

4-(4-chlorophenyl)-3-(2-fluorophenyl)butan-2-one

InChI

InChI=1S/C16H14ClFO/c1-11(19)15(14-4-2-3-5-16(14)18)10-12-6-8-13(17)9-7-12/h2-9,15H,10H2,1H3

InChI-Schlüssel

LTYPPXMMNFOVCM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.